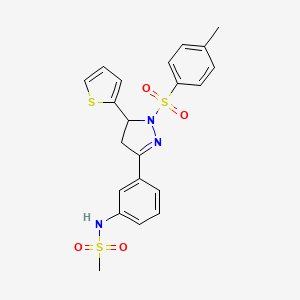

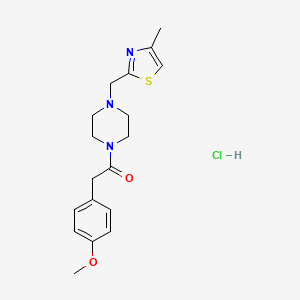

![molecular formula C20H18N2O5S2 B2492182 (E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895444-86-7](/img/structure/B2492182.png)

(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide derivatives and related compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential in treating various diseases, including cancer, due to their ability to modulate biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the reaction of isonicotinic acids with diamines in the presence of reagents like polyphosphoric acid under specific conditions. These methods provide a pathway to a wide range of benzamide compounds with potential biological activities (Foroumadi et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, through techniques such as X-ray crystallography, reveals the conformational features of these compounds. Understanding the molecular structure is crucial for assessing the compound's potential interactions with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives engage in a variety of chemical reactions, including cyclocondensation with thioglycolic acid to form thiazolidinyl benzamides, demonstrating their versatility in chemical synthesis and potential for generating diverse biological activities (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for further development into pharmacological agents.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are critical for the development of benzamide derivatives with desired biological activities. For example, the introduction of sulfonamide or thiadiazole groups can significantly impact the compound's biological activity and pharmacokinetic profile (Emami et al., 2005).

Scientific Research Applications

Cardiac Electrophysiological Activity : A study reported the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potential as selective class III agents. These compounds showed potency in in vitro assays, indicating their relevance in cardiac electrophysiology research (Morgan et al., 1990).

Synthesis of Benzamide Derivatives : Another research focused on the synthesis of novel N-substituted benzamides, which might have implications in various biochemical and pharmaceutical applications (Saeed & Rafique, 2013).

Antimalarial and COVID-19 Drug Research : A theoretical investigation explored the reactivity of N-substituted acetamide derivatives, including their antimalarial activity and potential application in COVID-19 drug development (Fahim & Ismael, 2021).

Anticancer Agent Synthesis : Research on the synthesis of indapamide derivatives highlighted their potential as anticancer agents, specifically demonstrating proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).

Antipsychotic Agent Development : A study synthesized and evaluated benzamides for their antidopaminergic properties, aiming to develop potent antipsychotic agents (Högberg et al., 1990).

Microwave-Mediated Synthesis of Heterocycles : Research demonstrated the efficiency of microwave-mediated synthesis techniques for benzothiazole- and benzimidazole-based heterocycles, which are crucial in various chemical processes (Darweesh et al., 2016).

Antimicrobial Evaluation of Benzamide Derivatives : A study synthesized and evaluated the antimicrobial activity of specific benzamide derivatives, contributing to the field of antimicrobial drug discovery (Chawla, 2016).

properties

IUPAC Name |

2,3-dimethoxy-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-5-11-22-15-10-9-13(29(4,24)25)12-17(15)28-20(22)21-19(23)14-7-6-8-16(26-2)18(14)27-3/h1,6-10,12H,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUSQBZIVPGZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)